molecular formula C18H17BrN4O2S B15038037 N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B15038037
M. Wt: 433.3 g/mol
InChI Key: OWTGVPHTJVFXJZ-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable carbonyl compound to form the triazole ring.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the phenyl ring.

    Attachment of the thioxo group: The thioxo group is introduced via a thiolation reaction, where a sulfur atom is incorporated into the triazole ring.

    Formation of the final compound: The final step involves the coupling of the triazole derivative with a methoxyphenyl acetamide derivative under suitable reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide, sodium hydride, and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the bromophenyl group can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: can be compared with other similar compounds, such as:

    N-((4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its chemical reactivity and biological activity.

    N-((4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide:

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-25-15-8-2-12(3-9-15)10-17(24)20-11-16-21-22-18(26)23(16)14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,24)(H,22,26)

InChI Key

OWTGVPHTJVFXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br

Origin of Product

United States

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